D,L-萝卜硫素谷胱甘肽

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

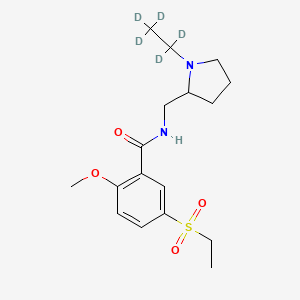

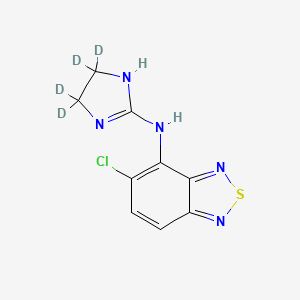

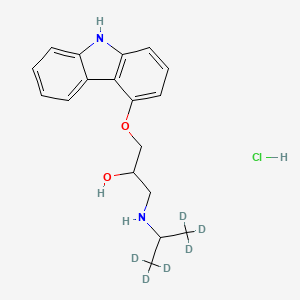

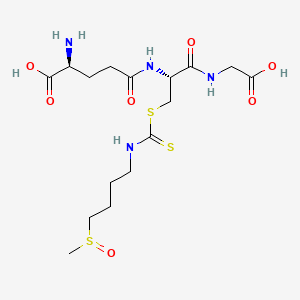

DL-Sulforaphane Glutathione is a metabolite of sulforaphane, a compound found in cruciferous vegetables like broccoli. Sulforaphane is known for its potent anticancer and antioxidant properties. DL-Sulforaphane Glutathione is formed when sulforaphane conjugates with glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This conjugation enhances the bioavailability and stability of sulforaphane, making it more effective in various biological processes .

科学研究应用

DL-萝卜硫素谷胱甘肽在科学研究中具有广泛的应用:

化学: 它被用作模型化合物来研究异硫氰酸酯及其缀合物的行为。

生物学: 它在理解细胞防御氧化应激机制中发挥作用。

医学: DL-萝卜硫素谷胱甘肽正在研究其在癌症治疗、神经保护和抗炎治疗中的潜力。

作用机制

DL-萝卜硫素谷胱甘肽通过多种机制发挥作用:

未来方向

Sulforaphane, from which D,L-Sulforaphane Glutathione is derived, has been found to augment glutathione and influence brain metabolites in human subjects . This suggests potential future directions for research into the effects of D,L-Sulforaphane Glutathione on brain function and neuropsychiatric disorders .

生化分析

Biochemical Properties

D,L-Sulforaphane Glutathione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to activate the Nrf2 signaling pathway, which in turn brings about a protective effect on neuronal cells, especially against mitochondrial dysfunction . It also modulates the glutathione system during ageing and affects cardiometabolic risks and associated diseases .

Cellular Effects

D,L-Sulforaphane Glutathione exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also provides cancer protection through the alteration of various epigenetic and non-epigenetic pathways .

Molecular Mechanism

At the molecular level, D,L-Sulforaphane Glutathione exerts its effects through various mechanisms. It detoxifies carcinogens and oxidants through blockage of phase I metabolic enzymes, and by arresting cell cycle in the G2/M and G1 phase to inhibit cell proliferation . It also induces apoptotic pathways in tumor cells, inhibits cell cycle progression, and suppresses tumor stem cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D,L-Sulforaphane Glutathione change over time. It has been shown to directly raise glutathione (GSH) levels by stimulating the Nrf2-Antioxidant Response Elements (ARE) and increasing the cellular antioxidant defense

Dosage Effects in Animal Models

The effects of D,L-Sulforaphane Glutathione vary with different dosages in animal models. For instance, in rat hepatocytes, it inhibited the activities of CYPs 1A1 and 2B1/2 in a dose-dependent manner

Metabolic Pathways

D,L-Sulforaphane Glutathione is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is known to modulate the glutathione system, which is a major non-protein low molecular weight modulator of redox processes .

Subcellular Localization

It is known that glutathione, a component of D,L-Sulforaphane Glutathione, has specific vital functions within the intracellular organelles where it is located

准备方法

合成路线和反应条件: DL-萝卜硫素谷胱甘肽可以通过黑芥子酶对芥子 glucosinolate 的酶促水解合成,然后与谷胱甘肽结合。 该反应通常在温和条件下进行,存在水和中性 pH 值 .

工业生产方法: DL-萝卜硫素谷胱甘肽的工业生产涉及从十字花科蔬菜中提取芥子 glucosinolate,然后通过酶促水解产生萝卜硫素。然后使用化学或酶促方法将萝卜硫素与谷胱甘肽结合。 该过程确保最终产品的产率高且纯度高 .

化学反应分析

反应类型: DL-萝卜硫素谷胱甘肽会经历各种化学反应,包括氧化、还原和取代。 这些反应对其生物活性和稳定性至关重要 .

常用试剂和条件:

氧化: DL-萝卜硫素谷胱甘肽可以使用过氧化氢或其他氧化剂在温和条件下氧化。

还原: 还原反应可以使用硼氢化钠等还原剂进行。

取代: 取代反应通常涉及亲核试剂,如胺或硫醇.

相似化合物的比较

DL-萝卜硫素谷胱甘肽与其他类似化合物相比具有独特性,因为它具有增强的稳定性和生物利用度。类似化合物包括:

萝卜硫素: 母体化合物,具有强大的抗癌和抗氧化特性,但与它的谷胱甘肽缀合物相比,稳定性和生物利用度较低.

萝卜硫素-半胱氨酸: 萝卜硫素的另一种缀合物,也表现出抗氧化和抗癌活性,但具有不同的药代动力学特性.

萝卜硫素-N-乙酰半胱氨酸: 溶解度和稳定性增强的衍生物,用于各种治疗应用.

属性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26)/t10-,11-,30?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROARKYNVUQLTDP-QGQIPBJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCCNC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662197 |

Source

|

| Record name | L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289711-21-3 |

Source

|

| Record name | L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)